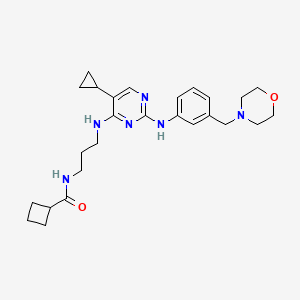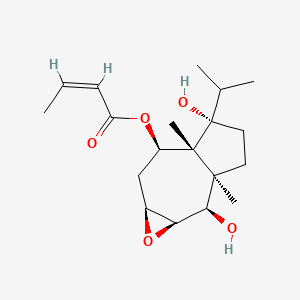
MRT67307
Overview
Description
MRT67307 is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes a cyclopropyl group, a morpholin-4-ylmethyl group, and a pyrimidinyl group, making it a subject of interest in medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
MRT67307 is a potent, reversible kinase inhibitor . It specifically blocks the function of two IKK-related kinases: IKKε (I-kappa-B kinase epsilon or IKBKE), and TBK1 (TANK binding kinase 1) . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .
Mode of Action
This compound prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . Importantly, this compound has no noted effect on the canonical IKKs, IKKα or IKKβ, that are involved in the activation of NF-κB .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the function of TBK1 and IKKε, thereby preventing the phosphorylation of IRF3 and subsequent expression of ISGs . This action blocks the NF-κB pathway . This compound has been shown to enhance il-1-stimulated activation of nf-κb-dependent gene expression, suggesting a negative regulation of the canonical ikks by tbk1/ikkε . Additionally, by inhibiting ULK1, this compound affects the autophagy pathway .
Pharmacokinetics
It is provided as a dried powder and is stable for at least 3 months when properly stored . It has a solubility of 15 mg/ml in H2O .
Result of Action
The inhibition of TBK1/IKKε by this compound results in a decrease in the expression of ISGs, such as IFN-β . This can have a significant impact on immune responses, as these genes play a crucial role in antiviral activities . Additionally, the inhibition of ULK1 by this compound blocks autophagy in cells .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, it is shipped at room temperature and should be stored at -20 °C upon receipt . Repeated freeze-thaw cycles should be avoided to maintain its stability .
Biochemical Analysis
Biochemical Properties
MRT67307 plays a significant role in biochemical reactions. It interacts with IKKε and TBK1, inhibiting their function . The IC50 values for IKKε and TBK1 are 160 nM and 19 nM, respectively . This compound also inhibits ULK1 and ULK2, key components of the autophagy pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . It does not affect the NF-κB signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the function of IKKε and TBK1, preventing the phosphorylation of IRF3 and subsequent expression of ISGs . It also inhibits ULK1 and ULK2, key components of the autophagy pathway .
Temporal Effects in Laboratory Settings
This compound is stable for at least 3 months when properly stored
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with IKKε and TBK1, key components of the NF-κB signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRT67307 involves multiple steps, starting with the preparation of the cyclopropyl and pyrimidinyl intermediates. These intermediates are then coupled with the morpholin-4-ylmethyl group under specific reaction conditions to form the final compound. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
MRT67307 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound .
Scientific Research Applications
MRT67307 has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(5-Cyclopropyl-2-{[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}-4-pyrimidinyl)amino]propyl}cyclobutanecarboxamide
- N-{3-[(5-Cyclopropyl-2-{[3-(morpholinomethyl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide hydrochloride
Uniqueness
MRT67307 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific applications .
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBGBACORPRCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659192 | |
| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190378-57-4 | |
| Record name | MRT-67307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190378574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRT-67307 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY37JZ4XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)








![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)




